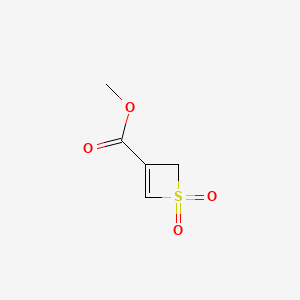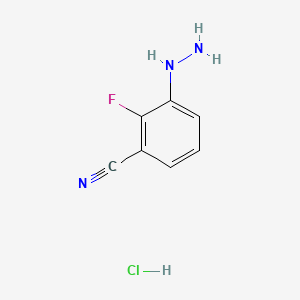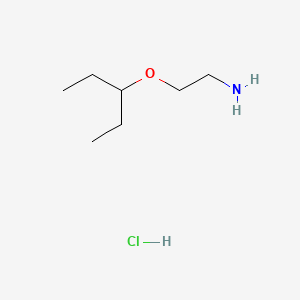
2-(pentan-3-yloxy)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pentan-3-yloxy)ethan-1-amine hydrochloride, commonly referred to as 2-PEAH, is a compound that has been studied for its potential applications in scientific research. It is an organic compound that has a molecular weight of 191.64 g/mol and a melting point of 143°C. 2-PEAH is a derivative of the amino acid glycine, and is classified as an amine. 2-PEAH has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.
Applications De Recherche Scientifique
2-PEAH has been studied for its potential applications in scientific research. It has been studied for its ability to act as a substrate for enzymes, as well as its ability to act as a competitive inhibitor of enzymes. It has also been studied for its ability to act as a ligand for proteins and other molecules. In addition, 2-PEAH has been studied for its potential applications in drug design and drug delivery.
Mécanisme D'action
2-PEAH has been studied for its potential to act as a substrate for enzymes. When 2-PEAH binds to an enzyme, it can act as a substrate and be converted into a product. The product is then released from the enzyme and can be used for other purposes. In addition, 2-PEAH can act as a competitive inhibitor of enzymes. When 2-PEAH binds to an enzyme, it can block the binding of other molecules, such as substrates, to the enzyme.
Biochemical and Physiological Effects
2-PEAH has been studied for its biochemical and physiological effects. It has been studied for its ability to act as a ligand for proteins and other molecules, as well as its ability to act as a substrate for enzymes. In addition, 2-PEAH has been studied for its potential effects on cell signaling pathways, gene expression, and protein folding.
Avantages Et Limitations Des Expériences En Laboratoire
2-PEAH has several advantages for use in lab experiments. It is relatively inexpensive to synthesize, and is stable in aqueous solutions. In addition, 2-PEAH is relatively non-toxic and can be used in a variety of lab experiments. The main limitation of 2-PEAH is that it is not water soluble, which can limit its use in some experiments.
Orientations Futures
2-PEAH has several potential future applications in scientific research. It could be used in drug design and drug delivery, as well as in the study of cell signaling pathways, gene expression, and protein folding. In addition, 2-PEAH could be used in the study of enzyme-substrate interactions, as well as the development of new drugs and therapies. Finally, 2-PEAH could be used to study the effects of small molecules on biochemical and physiological processes.
Méthodes De Synthèse
2-PEAH can be synthesized using a two-step process. The first step involves reacting glycine with ethyl chloroformate to form an ethyl ester of glycine. This reaction is catalyzed by an acid, such as hydrochloric acid. The second step involves reacting the ethyl ester of glycine with potassium hydroxide in an aqueous solution. This reaction produces 2-PEAH as the product.
Propriétés
IUPAC Name |
2-pentan-3-yloxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-3-7(4-2)9-6-5-8;/h7H,3-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQULWEOPDOTOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B6608968.png)


![3-[4-(chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B6608991.png)
![3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride](/img/structure/B6609010.png)

![1-{[3,4'-bipyridin]-5-yl}methanamine trihydrochloride](/img/structure/B6609024.png)
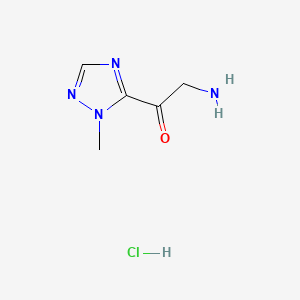
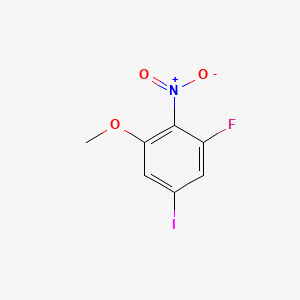
![1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6609041.png)
![2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride](/img/structure/B6609054.png)
![3-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B6609060.png)
